molecular formula C16H16N4S2 B292923 3-anilino-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione

3-anilino-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione

Cat. No.: B292923
M. Wt: 328.5 g/mol
InChI Key: YRDSOMBZPCHVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-2(1H)-thione is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core with an anilino group at the 4-position and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-2(1H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by cyclization and subsequent functional group modifications . The reaction conditions often include refluxing in appropriate solvents and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-2(1H)-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of anilino derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their activity, leading to downstream effects on cell proliferation and survival . The exact pathways and molecular targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-2(1H)-thione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research .

Properties

Molecular Formula

C16H16N4S2

Molecular Weight

328.5 g/mol

IUPAC Name

3-anilino-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione

InChI

InChI=1S/C16H16N4S2/c1-20-8-7-11-12(9-20)22-15-13(11)14(18-16(21)19-15)17-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,17,18,19,21)

InChI Key

YRDSOMBZPCHVQZ-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)SC3=NC(=S)NC(=C23)NC4=CC=CC=C4

Canonical SMILES

CN1CCC2=C(C1)SC3=NC(=S)NC(=C23)NC4=CC=CC=C4

Origin of Product

United States

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